molecular formula C6H8ClN3O B1423471 (3-Chloro-6-hydrazinylpyridin-2-yl)methanol CAS No. 1334148-95-6

(3-Chloro-6-hydrazinylpyridin-2-yl)methanol

Cat. No.: B1423471
CAS No.: 1334148-95-6
M. Wt: 173.6 g/mol
InChI Key: JBXRGLNMGLXTJD-UHFFFAOYSA-N
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Description

(3-Chloro-6-hydrazinylpyridin-2-yl)methanol is a chemical compound with the molecular formula C6H8ClN3O. It is a derivative of pyridine, characterized by the presence of a chloro group at the third position, a hydrazinyl group at the sixth position, and a hydroxymethyl group at the second position of the pyridine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-6-hydrazinylpyridin-2-yl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyridine derivative.

    Chlorination: Introduction of the chloro group at the third position of the pyridine ring.

    Hydrazinylation: Introduction of the hydrazinyl group at the sixth position.

    Hydroxymethylation: Introduction of the hydroxymethyl group at the second position.

Each of these steps requires specific reagents and conditions, such as chlorinating agents for the chlorination step, hydrazine or its derivatives for the hydrazinylation step, and formaldehyde or other hydroxymethylating agents for the hydroxymethylation step.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, advanced purification techniques, and waste minimization strategies.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-6-hydrazinylpyridin-2-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The hydrazinyl group can be reduced to form amines.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(3-Chloro-6-hydrazinylpyridin-2-yl)methanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Chloro-6-hydrazinylpyridin-2-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular targets involved can vary based on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    (3-Chloro-6-aminopyridin-2-yl)methanol: Similar structure but with an amino group instead of a hydrazinyl group.

    (3-Chloro-6-hydrazinylpyridin-2-yl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.

    (3-Chloro-6-hydrazinylpyridine): Similar structure but without the hydroxymethyl group.

Uniqueness

(3-Chloro-6-hydrazinylpyridin-2-yl)methanol is unique due to the combination of its chloro, hydrazinyl, and hydroxymethyl groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3-chloro-6-hydrazinylpyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O/c7-4-1-2-6(10-8)9-5(4)3-11/h1-2,11H,3,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXRGLNMGLXTJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)CO)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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